molecular formula C9H15NO3 B2877817 N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide CAS No. 2156529-54-1

N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide

Cat. No.: B2877817
CAS No.: 2156529-54-1
M. Wt: 185.223
InChI Key: XSFDJTDBJKMXEO-UHFFFAOYSA-N
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Description

N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide is a chemical compound of interest in scientific research. The structure, featuring a cyclopropanecarboxamide group linked to a hydroxyoxolane (hydroxytetrahydrofuran) ring, suggests potential as a building block or intermediate in medicinal chemistry and drug discovery. Compounds with similar scaffolds are often explored for their bioactive properties. Researchers are investigating this compound's potential applications and mechanism of action; detailed information will be updated as research progresses. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-10(9(12)6-2-3-6)7-4-13-5-8(7)11/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFDJTDBJKMXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide typically involves the reaction of 4-hydroxyoxolan-3-yl derivatives with N-methylcyclopropanecarboxamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide with structurally related cyclopropanecarboxamides and other carboxamide derivatives:

Compound Name Key Substituents Synthesis Yield Diastereomer Ratio (dr) Reported Applications/Activities References
This compound Cyclopropane, 4-hydroxyoxolan-3-yl, N-methyl No data No data Hypothesized: Drug design, enzyme inhibition
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane, phenyl, 3-methoxyphenoxy, N,N-diethyl 51% 19:1 Organic synthesis intermediate
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) Cyclopropane, 4-chlorophenyl, N-hydroxy Not specified Not specified Antioxidant (DPPH radical scavenging assay)
N-(3,4-Dichlorophenyl)propanamide (propanil) Propanamide, 3,4-dichlorophenyl Not specified Herbicide (acetyl-CoA carboxylase inhibitor)
N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (5) L-Phenylalanine, benzhydryl, hydroxyureido Not specified Not specified Antioxidant, chelating agent

Key Research Findings

Synthetic Complexity: Cyclopropanecarboxamides with bulky substituents (e.g., phenyl, chlorophenyl) often require multi-step syntheses. For example, N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide was synthesized with 51% yield and high diastereoselectivity (dr 19:1) via phenolic addition to cyclopropene intermediates . In contrast, hydroxamic acid derivatives (e.g., compound 6) are synthesized via established protocols for hydroxyureido or hydroxamate groups .

Conversely, the 4-hydroxyoxolan-3-yl group in the target compound may increase hydrophilicity, favoring solubility in aqueous environments. N-Methyl substitution (as in the target compound) reduces hydrogen-bond donor capacity compared to N-hydroxy analogues (e.g., compound 6), which could diminish metal-chelating or radical-scavenging activity .

Agrochemical vs. Pharmaceutical Profiles :

  • Propanil (a dichlorophenyl propanamide) acts as a herbicide by disrupting lipid biosynthesis, whereas cyclopropanecarboxamides with aromatic groups (e.g., phenyl, chlorophenyl) are explored for neurological or antioxidant applications . The target compound’s hydroxyoxolan group may align it more closely with CNS-targeted drugs due to structural similarities to sugar or nucleoside analogues.

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